molecular formula C7H15NO B3029674 (R)-3-isopropylmorpholine CAS No. 74572-01-3

(R)-3-isopropylmorpholine

Cat. No.: B3029674
CAS No.: 74572-01-3
M. Wt: 129.20
InChI Key: ICNOQWMTDGMVGW-ZETCQYMHSA-N
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Description

®-3-isopropylmorpholine is a chiral morpholine derivative with an isopropyl group attached to the third carbon atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-isopropylmorpholine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the morpholine ring.

    Chiral Resolution: The racemic mixture of 3-isopropylmorpholine is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

In an industrial setting, the production of ®-3-isopropylmorpholine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-isopropylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

®-3-isopropylmorpholine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-isopropylmorpholine involves its interaction with specific molecular targets:

    Binding: The compound binds to target proteins or enzymes, influencing their activity.

    Pathways: It may modulate biochemical pathways, leading to desired therapeutic effects.

    Chirality: The chiral nature of the compound allows for selective interactions with biological targets, enhancing its efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-isopropylmorpholine: The enantiomer of ®-3-isopropylmorpholine with similar chemical properties but different biological activity.

    3-methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.

    4-isopropylmorpholine: A positional isomer with the isopropyl group attached to the fourth carbon atom of the morpholine ring.

Uniqueness

®-3-isopropylmorpholine is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in chemical reactions. This makes it valuable in applications requiring high enantioselectivity.

Properties

IUPAC Name

(3R)-3-propan-2-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNOQWMTDGMVGW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693472
Record name (3R)-3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74572-01-3
Record name (3R)-3-(Propan-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-isopropylmorpholine
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(R)-3-isopropylmorpholine
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(R)-3-isopropylmorpholine
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(R)-3-isopropylmorpholine
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(R)-3-isopropylmorpholine
Reactant of Route 6
(R)-3-isopropylmorpholine

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